molecular formula C9H13N3O2 B13261673 1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid

1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13261673
M. Wt: 195.22 g/mol
InChI Key: RFYXIKNCQWHSQD-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid is a compound that features a unique structure combining an imidazole ring with a pyrrolidine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid typically involves the reaction of 1-methyl-1H-imidazole with pyrrolidine-3-carboxylic acid under specific conditions. One common method involves the use of a Grignard reaction, where 2-formyl-1-methyl-1H-imidazole reacts with a suitable Grignard reagent to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions due to the presence of electron-rich nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

    1-methyl-1H-imidazole: Shares the imidazole ring but lacks the pyrrolidine carboxylic acid moiety.

    Pyrrolidine-3-carboxylic acid: Contains the pyrrolidine carboxylic acid moiety but lacks the imidazole ring.

Uniqueness: 1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid is unique due to its combined structure, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with the individual components alone .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

1-(1-methylimidazol-2-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-11-5-3-10-9(11)12-4-2-7(6-12)8(13)14/h3,5,7H,2,4,6H2,1H3,(H,13,14)

InChI Key

RFYXIKNCQWHSQD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1N2CCC(C2)C(=O)O

Origin of Product

United States

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